![molecular formula C20H27Si2 B14595418 (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl CAS No. 61211-90-3](/img/structure/B14595418.png)
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes a phenyl group, a trimethylsilyl group, and a 3-methylbut-3-en-2-yl group, makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl can be achieved through several synthetic routes. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor technology can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Aplicaciones Científicas De Investigación
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mecanismo De Acción
The mechanism of action of (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in the formation of reactive intermediates that facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl include:
Triphenylmethane: A hydrocarbon with a similar phenyl group structure.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, such as trimethylsilyl chloride.
Organosilicon compounds: Various other organosilicon compounds with different organic groups attached to the silicon atom
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
61211-90-3 |
|---|---|
Fórmula molecular |
C20H27Si2 |
Peso molecular |
323.6 g/mol |
InChI |
InChI=1S/C20H27Si2/c1-16(2)17(3)21(18-12-8-7-9-13-18)19-14-10-11-15-20(19)22(4,5)6/h7-15,17H,1H2,2-6H3 |
Clave InChI |
LDMWAEFNEPVTSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C)[Si](C1=CC=CC=C1)C2=CC=CC=C2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
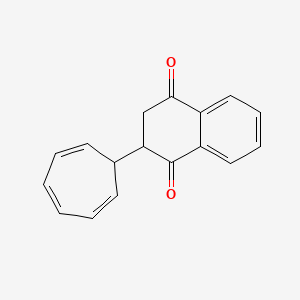
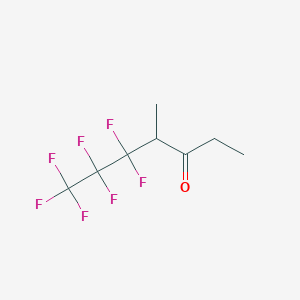
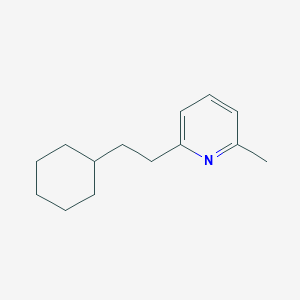
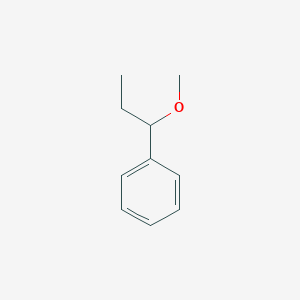
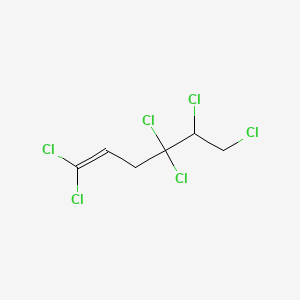
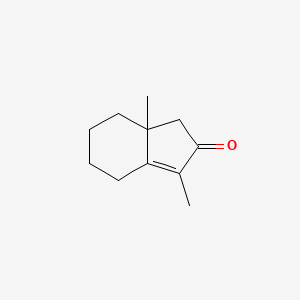
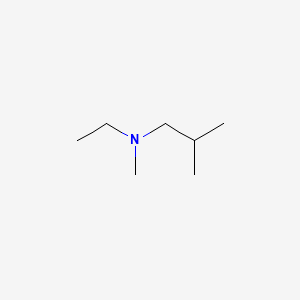
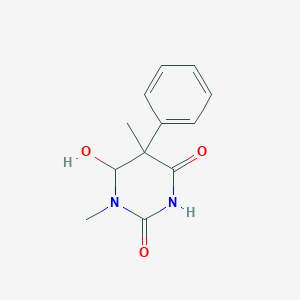

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)

